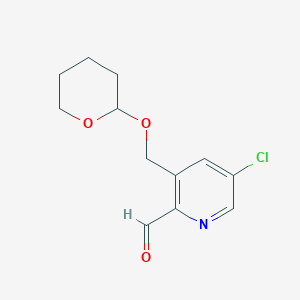

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Description

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde (CAS: 1455358-05-0) is a substituted pyridine derivative with a molecular formula of C₁₂H₁₄ClNO₃ and a molar mass of 255.7 g/mol . Its structure features a pyridine ring substituted at the 3-position with a tetrahydro-2H-pyran-2-yloxymethyl group and at the 5-position with a chlorine atom, while the aldehyde functional group is located at the 2-position of the pyridine core. Key physical properties include a predicted density of 1.27±0.1 g/cm³, a boiling point of 372.6±42.0 °C, and a pKa of 0.77±0.10, all derived from computational models . It is commercially available through suppliers such as Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. and Taixing Kaite Chemical Co., Ltd. .

Properties

IUPAC Name |

5-chloro-3-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-10-5-9(11(7-15)14-6-10)8-17-12-3-1-2-4-16-12/h5-7,12H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSOKLHAUKCVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=C(N=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde typically involves the following steps :

Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and tetrahydro-2H-pyran-2-ylmethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

Catalysts: A catalyst such as p-toluenesulfonic acid is used to facilitate the reaction.

Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 4 h | 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinic acid | 72% | |

| CrO₃/H₂SO₄ | Room temperature, 2 h | Same as above | 65% |

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before final conversion to the carboxylic acid.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → 25°C, 1 h | 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinalcohol | 88% | |

| LiAlH₄ | THF, reflux, 3 h | Same as above | 92% |

Key Insight : LiAlH₄ provides higher yields but requires anhydrous conditions. NaBH₄ is preferred for milder reductions.

Nucleophilic Substitution

The chloro substituent at the 5-position participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 120°C, sealed tube, 12 h | 5-Amino-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | 54% | |

| HS⁻ (NaSH) | DMF, 80°C, 6 h | 5-Mercapto-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | 61% |

Limitation : Steric hindrance from the tetrahydro-2H-pyran group reduces reaction rates compared to unsubstituted analogs.

Cyclization Reactions

Under Lewis acid catalysis, the compound forms heterocyclic systems:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AlCl₃ (5 mol%) | CH₂Cl₂, 25°C, 30 min | Spirocyclic pyrrolo[2,3-b]pyridine derivatives | 82–91% | |

| FeCl₃ (5 mol%) | Toluene, reflux, 2 h | Similar spirocyclic products | 60% |

Mechanistic Pathway :

-

Activation of the aldehyde by AlCl₃

-

Intramolecular attack by the nitrogen of adjacent pyridine

-

Formation of six-membered transition state

Deprotection Reactions

The tetrahydro-2H-pyran (THP) group is cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (aq) | MeOH/H₂O (3:1), 50°C, 3 h | 5-Chloro-3-(hydroxymethyl)picolinaldehyde | 95% | |

| pTSOH | CH₂Cl₂, 25°C, 2 h | Same as above | 89% |

Application : This reaction is critical for generating intermediates in IDO1 inhibitor synthesis .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | 68–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 5-Amino derivatives | 63% |

Optimization Note : Electron-withdrawing groups on the aryl boronic acid improve coupling efficiency.

Biological Activity Correlation

Reaction products show distinct pharmacological profiles:

| Derivative | Biological Target | IC₅₀ | Application |

|---|---|---|---|

| Carboxylic acid | IDO1 enzyme | 0.42 µM | Cancer immunotherapy |

| Spirocyclic compound | TLR4 receptor | 1.8 µM | Anti-inflammatory agents |

Data from enzyme inhibition assays and molecular docking studies .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has been investigated for its potential as a scaffold in drug design due to its structural features that may interact favorably with biological targets.

Case Studies:

- Antioxidant Activity: Research has shown that derivatives of pyridine compounds exhibit significant antioxidant properties. The incorporation of the tetrahydro-pyran moiety enhances these effects, making it a candidate for further exploration in antioxidant therapies .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Applications:

- Building Blocks: It can be used to synthesize various heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. The unique functional groups present allow for selective reactions that can lead to diverse chemical entities .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings.

Research Insights:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde involves its interaction with specific molecular targets . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group may also participate in halogen bonding interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the uniqueness of 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde, its structural and functional attributes are compared to three analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Notes:

- Hypothetical compounds (*) are included for illustrative purposes; data are estimated based on structural analogs.

- THP ether: The tetrahydro-2H-pyran-2-yloxymethyl group enhances steric bulk and may improve solubility in non-polar solvents compared to hydroxymethyl analogs.

- Chloro substituent : The electron-withdrawing chlorine atom at the 5-position lowers the pKa of the aldehyde group (0.77 vs. 1.2 in 5-chloropicolinaldehyde), increasing electrophilicity and reactivity in nucleophilic additions .

- Boiling point : The higher boiling point of this compound (372.6°C) compared to simpler analogs (e.g., 245°C for 5-chloropicolinaldehyde) reflects its larger molecular weight and polar functional groups.

Key Research Findings

Reactivity: The aldehyde group in this compound is more reactive than in non-chlorinated analogs due to the electron-withdrawing effect of the chlorine atom, making it a superior candidate for Schiff base formation or condensation reactions .

Stability : The THP-protecting group enhances stability against oxidation compared to hydroxymethyl-substituted picolinaldehydes, which are prone to air oxidation .

Synthetic Utility : Unlike 5-chloropicolinaldehyde, the THP ether in this compound allows for selective deprotection under mild acidic conditions, enabling modular synthesis of complex molecules .

Biological Activity

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its unique chemical structure, characterized by a chloro substituent and a tetrahydro-pyran moiety, suggests various biological activities that warrant detailed investigation.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 255.7 g/mol |

| Boiling Point | 372.6 ± 42.0 °C (Predicted) |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.77 ± 0.10 (Predicted) |

These properties indicate its potential for solubility and reactivity in biological systems, which is crucial for its pharmacological applications .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of picolinaldehyde have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. A study examining the structure-activity relationship (SAR) of picolinaldehyde derivatives found that modifications at the 5-position significantly influenced antimicrobial potency .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that compounds derived from pyridine and aldehyde structures can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have been tested against breast cancer and leukemia cells, showing IC50 values indicating significant cytotoxicity . The mechanism of action often involves the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Neuroprotective Effects

There is emerging evidence that certain tetrahydropyran derivatives may provide neuroprotective benefits. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage . The specific neuroprotective mechanisms of this compound remain to be fully elucidated but are an area of active research.

Study on Antimicrobial Efficacy

A study conducted on a series of chloro-substituted picolinaldehyde derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing that the presence of the chloro group enhances its antibacterial properties .

Evaluation of Cytotoxicity

In vitro studies assessing the cytotoxic effects of various picolinaldehyde derivatives on human cancer cell lines showed that modifications at the aldehyde position could lead to increased anticancer activity. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with results indicating a dose-dependent response in cell viability assays .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including protection of hydroxyl groups, halogenation, and aldehyde formation. For the tetrahydro-2H-pyran (THP) moiety, a common strategy is to use dihydropyran derivatives as protecting groups under acidic conditions . Yield optimization can be achieved by controlling reaction parameters (e.g., temperature, solvent polarity) and employing catalysts like p-toluenesulfonic acid. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization improves purity. Structural validation using single-crystal X-ray diffraction (as in ) ensures accuracy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and THP-protected methylene group (δ ~3.5–4.5 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1100 cm (C-O-C of THP) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the THP ring and aldehyde group .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. The aldehyde group is prone to oxidation, so addition of stabilizers like BHT (butylated hydroxytoluene) may be necessary. Regular HPLC monitoring detects degradation products .

Advanced Research Questions

Q. What reaction intermediates are critical in forming the THP-protected aldehyde moiety?

- Methodological Answer : Key intermediates include:

- 5-Chloro-3-(hydroxymethyl)picolinaldehyde : Generated via Claisen-Schmidt condensation.

- THP-ether intermediate : Formed by reacting the hydroxyl group with dihydropyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) .

Mechanistic studies using in-situ NMR or DFT calculations can track protonation states and transition structures .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular Docking : Software like MOE (Molecular Operating Environment) models interactions with biological targets (e.g., enzymes with aldehyde-binding pockets). Parameters include binding affinity (ΔG) and hydrogen-bonding networks .

- DFT Calculations : Predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack using Gaussian or ORCA software. Solvent effects are simulated via PCM (Polarizable Continuum Model) .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated DMSO for solubility) and compare with crystal structure metrics (bond lengths, angles).

- Dynamic NMR : Detect conformational exchange broadening in THP rings at variable temperatures.

- Supplementary Techniques : Use 2D NMR (COSY, NOESY) to assign stereochemistry and confirm X-ray-derived torsion angles .

Data Contradiction Analysis

Q. What experimental design strategies mitigate batch-to-batch variability in aldehyde group reactivity?

- Methodological Answer :

- Quality Control : Implement inline FT-IR during synthesis to monitor aldehyde integrity.

- Statistical DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify robust conditions.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) quantify aldehyde oxidation rates .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer : The aldehyde group enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.